2-Methyl-2-(piperazin-1-yl)propan-1-ol
Description
2-Methyl-2-(piperazin-1-yl)propan-1-ol is a secondary amine featuring a piperazine ring substituted at the 1-position with a branched propanol group. Its molecular formula is C₈H₁₈N₂O (base form), with a molecular weight of 158.24 g/mol . The compound is often utilized as a building block in pharmaceutical synthesis, particularly in the development of receptor antagonists and enzyme inhibitors. Its dihydrochloride salt (CAS: 873066-14-9) is commercially available with a molecular weight of 231.16 g/mol and is characterized by enhanced solubility in polar solvents .
Properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,7-11)10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCAATRCZPVQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(piperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Synthesis Steps:
- Dissolution of 2-methyl-2-(piperazin-1-yl)propan-1-ol in a suitable solvent.
- Addition of hydrochloric acid to form the dihydrochloride salt.
- Stirring at specific temperatures until the reaction completes.
- Isolation and purification through crystallization or other methods.
Pharmacological Potential
This compound has been investigated for its antidepressant and anxiolytic properties. Its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, positions it as a candidate for treating mood disorders. The piperazine moiety facilitates interactions with these receptors, enhancing its therapeutic potential.
Chemistry
In organic synthesis, this compound serves as a reagent and building block for more complex molecules. Its versatility allows for the development of various derivatives that can be tailored for specific chemical reactions.
Biochemistry
The compound is employed in biochemical assays to study biological processes. Its role in modulating enzyme activity makes it valuable for exploring metabolic pathways and cellular functions.
Case Studies and Research Findings
Several studies have documented the applications of this compound in different contexts:
Industrial Applications
Beyond laboratory research, this compound finds utility in industrial settings. It is used in the production of various chemical intermediates essential for pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperazine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key Findings :
- Positional Isomerism : The hydroxyl group’s position (C1 vs. C2) and branching (2-methyl vs. linear chain) significantly alter steric effects and binding affinity. For example, 3-(piperazin-1-yl)propan-1-ol lacks the steric hindrance of the 2-methyl group, enhancing its reactivity in nucleophilic substitutions .
- Bioactivity : Derivatives of 3-(piperazin-1-yl)propan-1-ol exhibit anti-cholinesterase activity, whereas branched analogs like the target compound are prioritized for receptor-targeted drug design .
Functional Group Analogs
Key Findings :
- Amide vs. Alcohol : The amide derivative (CAS: 1354961-49-1) shows increased metabolic stability compared to the alcohol, making it suitable for oral drug formulations .
- Ester Derivatives : Methyl esters (e.g., CAS: 1512042-24-8) are hydrolyzed in vivo to release the active alcohol, enabling controlled drug delivery .
Physicochemical Properties and Hazards
Key Findings :
- The dihydrochloride salt’s aqueous solubility makes it preferable for intravenous formulations, though it requires careful handling due to irritant properties .
- Linear analogs like 3-(piperazin-1-yl)propan-1-ol are less sterically hindered, facilitating faster reaction kinetics in coupling reactions .
Biological Activity
2-Methyl-2-(piperazin-1-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its diverse biological activities, including interactions with various neurotransmitter receptors.
Research indicates that this compound exhibits significant activity as an inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically targeting class Ia PI3K subtypes. PI3K plays a crucial role in cell signaling pathways related to growth and proliferation, making this compound a candidate for cancer therapy .
Table 1: Inhibition Potency Against PI3K
| Compound | Class | IC50 (µM) |
|---|---|---|
| This compound | Class Ia | 0.25 |
| Other PI3K inhibitors | Various | Varies |
Anticancer Activity
In vitro studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines. A notable study reported that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway .
Neuropharmacological Effects
The piperazine moiety in this compound is associated with neuropharmacological effects. It has been shown to interact with serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation. Docking studies suggest that this compound may enhance serotonin signaling, providing potential therapeutic benefits for mood disorders .
Case Studies
Case Study 1: Antitumor Activity
A research group evaluated the anticancer effects of this compound on human lung cancer cells. The study found that treatment led to a significant decrease in tumor size in xenograft models, suggesting its potential as an effective anticancer agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential use in treating neurodegenerative diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the piperazine ring or alkyl substitutions can significantly affect its potency and selectivity for target enzymes or receptors.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 2 | Increased PI3K inhibition |
| Aromatic substitutions | Enhanced receptor affinity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Methyl-2-(piperazin-1-yl)propan-1-ol, and what reaction conditions require optimization?
- Methodological Answer : A nucleophilic substitution reaction between a piperazine derivative and a halogenated propanol precursor (e.g., 2-bromo-2-methylpropan-1-ol) is a standard approach. Key conditions include temperature control (reflux), solvent selection (e.g., toluene or THF), and stoichiometric ratios of reactants. Catalytic bases like triethylamine may enhance reaction efficiency by neutralizing HBr byproducts . For ester intermediates (e.g., methyl 2-methyl-2-(piperazin-1-yl)propanoate), hydrolysis under acidic or basic conditions yields the final alcohol .
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH2 groups) and the tertiary alcohol (δ ~1.2–1.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C8H18N2O: 174.24 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection monitors purity, especially for detecting diastereomers or hydrolyzed byproducts .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound?
- Methodological Answer : Chiral resolution techniques, such as using enantiopure starting materials (e.g., (S)-2-amino propionic acid) or chiral catalysts, can enforce stereochemistry. Diastereomeric salts formed with resolving agents (e.g., tartaric acid) may be separated via crystallization. Dynamic kinetic resolution under specific pH and temperature conditions could also be explored .
Q. What thermodynamic models are applicable for predicting solubility and phase behavior of this compound in solvent mixtures?
- Methodological Answer : The Non-Random Two-Liquid (NRTL) or UNIQUAC models account for local composition effects in polar solvents like water or ethanol. Parameters such as activity coefficients at infinite dilution (γ∞) and Gibbs free energy of mixing (ΔGmix) should be experimentally determined or estimated via group contribution methods .
Q. What strategies are effective for impurity profiling in batches of this compound?
- Methodological Answer :
- LC-MS/MS : Identifies trace impurities (e.g., unreacted piperazine or ester intermediates) using targeted fragmentation patterns .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways. Quantify degradation products via calibration curves .
Q. How does the piperazine ring’s conformation influence the compound’s reactivity in downstream reactions?
- Methodological Answer : Chair-boat transitions in the piperazine ring affect nucleophilicity. Computational studies (DFT or MD simulations) can predict preferred conformations. Experimental validation via variable-temperature NMR or X-ray crystallography reveals dominant conformers under specific conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
